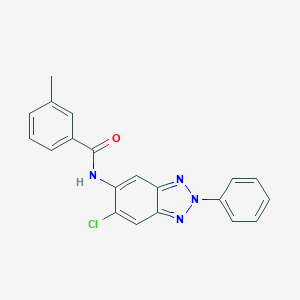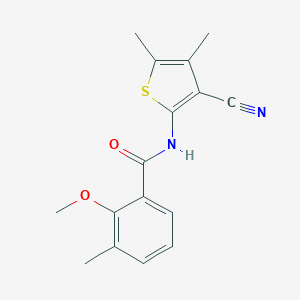![molecular formula C20H23ClN2O4 B244300 N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244300.png)
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, also known as CR845, is a kappa opioid receptor agonist that has been developed as a potential treatment for various types of pain. It has been shown to be effective in preclinical and clinical studies, and is currently being evaluated in phase III clinical trials for the treatment of chronic kidney disease-associated pruritus.
Wirkmechanismus
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide works by activating the kappa opioid receptor, which is located in the central nervous system and is involved in the regulation of pain and itch. Activation of the kappa opioid receptor results in the inhibition of pain and itch signals, leading to a reduction in the sensation of pain and itch.
Biochemical and Physiological Effects:
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of pain and itch signals, the reduction of inflammation, and the modulation of the immune system. It has also been shown to have minimal effects on respiratory and gastrointestinal function, making it a potentially safer alternative to other opioid drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide for lab experiments is its specificity for the kappa opioid receptor, which allows for more targeted and precise studies of pain and itch pathways. However, one limitation of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide is its relatively short half-life, which may require more frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide, including:
1. Further evaluation of its efficacy and safety in the treatment of chronic pain and pruritus in various patient populations.
2. Investigation of its potential use in combination with other pain medications to enhance pain relief and reduce the risk of side effects.
3. Exploration of its potential use in the treatment of other medical conditions, such as depression and anxiety.
4. Development of new formulations and delivery methods to improve its bioavailability and reduce dosing frequency.
5. Investigation of its potential use in veterinary medicine for the treatment of pain and itch in animals.
Synthesemethoden
The synthesis of N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide involves several steps, starting with the reaction of 4-chloro-3-methylphenol with acetyl chloride to form 4-chloro-3-methylphenyl acetate. This intermediate is then reacted with 2-methoxyaniline to form the corresponding anilide, which is subsequently reacted with 2-methylpropanoyl chloride to form N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide has been extensively studied for its potential use in the treatment of various types of pain, including acute pain, chronic pain, and neuropathic pain. It has also been evaluated for its potential use in the treatment of pruritus, or severe itching, associated with various medical conditions.
Eigenschaften
Molekularformel |
C20H23ClN2O4 |
|---|---|
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
N-[4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H23ClN2O4/c1-12(2)20(25)23-17-8-5-14(10-18(17)26-4)22-19(24)11-27-15-6-7-16(21)13(3)9-15/h5-10,12H,11H2,1-4H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
DUGBMOJHWWTFAS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B244219.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244220.png)
![N-{4-methoxy-3-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244222.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)

![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244232.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)
![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)
![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
![Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244237.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B244239.png)
![Methyl 3-[(3,4-dimethylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B244240.png)
![Methyl 3-[(3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244241.png)